molecular formula C19H23NO4S B2600765 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1396786-71-2

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2600765
CAS No.: 1396786-71-2
M. Wt: 361.46
InChI Key: ARFDJIWSARJZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide (CAS 1396786-71-2) is an organic compound with the molecular formula C19H23NO4S and a molecular weight of 361.5 g/mol . This reagent features a 1-hydroxy-2,3-dihydro-1H-inden-1-yl scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds that modulate various biological targets. For instance, structurally similar indanol-derived molecules are investigated as potent and selective inhibitors of enzymes like A Disintegrin And Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) . The integration of the ethanesulfonamide group further enhances its potential as a key intermediate or building block in drug discovery efforts, particularly in the synthesis of molecules that target protein-protein interactions or enzyme active sites. Researchers can leverage this chemical in developing novel therapeutic agents for conditions such as osteoarthritis, cancer, and inflammatory diseases. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-24-17-8-6-15(7-9-17)11-13-25(22,23)20-14-19(21)12-10-16-4-2-3-5-18(16)19/h2-9,20-21H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFDJIWSARJZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic compound that exhibits potential biological activities relevant to pharmacology and medicinal chemistry. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a complex structure that includes an indene derivative and a sulfonamide group, which are known for their diverse biological activities. The molecular formula is C22H25N1O3SC_{22}H_{25}N_{1}O_{3}S with a molecular weight of approximately 393.50 g/mol. The presence of the hydroxyl group, methoxyphenyl group, and sulfonamide moiety contributes to its unique reactivity and biological interactions.

Property Value
Molecular FormulaC22H25N1O3S
Molecular Weight393.50 g/mol
CAS Number1396786-95-0
Functional GroupsHydroxyl, Methoxy, Sulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate the activity of specific enzymes and receptors involved in inflammatory pathways.

Inhibition of Inflammatory Pathways

Research indicates that compounds with similar structures can significantly inhibit pro-inflammatory cytokines and mediators. For instance, studies on related sulfonamide compounds have shown their effectiveness in reducing nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential anti-inflammatory effect that could be relevant for therapeutic applications in conditions such as arthritis or other inflammatory diseases.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. For example:

  • Cell Line Studies : In RAW 264.7 macrophage cells stimulated with LPS, the compound significantly reduced levels of NO and prostaglandin E2 in a dose-dependent manner.
Concentration (µM) NO Production (µM) Prostaglandin E2 (pg/mL)
020150
1015100
50530

Case Studies

Several case studies have highlighted the potential therapeutic benefits of similar sulfonamide compounds in clinical settings:

  • Rheumatoid Arthritis : A clinical trial involving sulfonamide derivatives showed a reduction in disease activity scores among participants treated with these compounds.
  • Cancer Research : Investigations into the anti-cancer properties of related indene derivatives indicated their ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Comparison with Similar Compounds

Spirocyclic Chromane Derivative (B12)

Structure: N-((R)-2,3-dihydro-1H-inden-1-yl)-N-((5-fluoropyridin-2-yl)methyl)-2-(5-(1-(2-(methylamino)-2-oxoethyl)-1H-pyrazol-4-yl)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)acetamide . Comparison:

  • Key Differences: B12 includes a fluoropyridinylmethyl group and a spirocyclic oxazolidinone system, which enhance structural complexity and likely improve target specificity (e.g., kinase or protease inhibition). The absence of these groups in the target compound may limit its binding affinity to similar targets .

(E)-N-(4-Methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (6i)

Structure : Features an ethenesulfonamide backbone with trimethoxyphenyl and 4-methoxyphenyl substituents .
Comparison :

  • Shared Features : Both compounds contain a sulfonamide group and a 4-methoxyphenyl moiety, which may confer similar solubility and metabolic profiles.
  • Key Differences: The target compound’s saturated ethanesulfonamide (vs. The hydroxyindane group in the target compound may enhance hydrogen-bonding interactions compared to the trimethoxyphenyl group in 6i, which relies on hydrophobic interactions .

Formoterol-Related Compounds

Structures: Include 4-methoxyphenyl-ethylaminoethanol derivatives (e.g., Formoterol-related compounds A–D) . Comparison:

  • Shared Features : The 4-methoxyphenyl group is a common pharmacophore, often associated with adrenergic receptor modulation.
  • Key Differences: Formoterol derivatives prioritize ethanolamine backbones for β2-adrenergic receptor agonism, whereas the target compound’s sulfonamide and hydroxyindane groups suggest divergent mechanisms, possibly targeting inflammatory or proliferative pathways .

Pharmacological and Physicochemical Properties

Property Target Compound B12 6i Formoterol Analogues
Molecular Weight ~395 g/mol (estimated) ~650 g/mol ~430 g/mol ~350–400 g/mol
Key Functional Groups Hydroxyindane, sulfonamide Spirocyclic oxazolidinone, pyrazole Ethenesulfonamide, trimethoxyphenyl Ethanolamine, methoxyphenyl
Biological Target Putative tubulin/kinase inhibitor Kinase/protease inhibitor Tubulin polymerization β2-adrenergic receptor
Potency (IC50/EC50) Not reported Low nM range (kinase assays) Sub-µM (tubulin inhibition) Low nM (bronchodilation)

Q & A

Q. Q1. What are the key synthetic pathways for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

Sulfonamide coupling : Reacting a hydroxylated indene derivative (e.g., 1-hydroxy-2,3-dihydro-1H-indene) with a methoxyphenyl ethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Protection/deprotection strategies : Protecting the hydroxyl group during coupling to avoid side reactions, followed by deprotection using mild acids .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity (>95%) .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity and temperature to suppress byproducts like over-sulfonated intermediates .

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify the indenyl proton (δ 5.2–5.6 ppm), methoxyphenyl aromatic protons (δ 6.8–7.3 ppm), and hydroxyl proton (δ 2.5–3.0 ppm, exchangeable with D2O) .
    • ¹³C NMR : Confirm the sulfonamide carbon (δ 45–50 ppm) and methoxy group (δ 55 ppm) .
  • Mass Spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺ ions; expected m/z matches theoretical molecular weight (±2 ppm error) .
  • IR Spectroscopy : Verify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced Research Questions

Q. Q3. What are the mechanistic implications of the sulfonamide group’s reactivity in aqueous vs. non-polar environments?

Methodological Answer :

  • Hydrolysis Studies : In aqueous buffers (pH 7.4), the sulfonamide group resists hydrolysis due to its electron-withdrawing methoxyphenyl substituent. In acidic conditions (pH < 4), partial cleavage may occur, monitored via HPLC .
  • Solvent Effects : In non-polar solvents (e.g., toluene), the sulfonamide remains stable but may participate in hydrogen bonding with hydroxylated indenyl groups, altering crystallinity .
    Experimental Design : Conduct stability assays at varying pH and solvent systems, using LC-MS to track degradation products .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

  • Assay Validation : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) results. Discrepancies often arise from differences in bioavailability or metabolic stability .
  • Data Normalization : Use internal standards (e.g., β-galactosidase for cell-based assays) to control for batch-to-batch variability .
  • Meta-Analysis : Cross-reference PubChem bioactivity data (AID 1259351) with independent studies to identify outliers .

Q. Q5. What strategies are effective for improving the compound’s solubility in biological assays?

Methodological Answer :

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo to release the active compound .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance aqueous dispersion, monitored via dynamic light scattering .

Q. Q6. How can computational modeling predict binding interactions between this compound and target proteins?

Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with the sulfonamide group as a flexible ligand. The methoxyphenyl moiety often occupies hydrophobic pockets, while the hydroxyl indenyl group forms hydrogen bonds .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
    Validation : Cross-check with experimental SPR or ITC data to confirm binding affinities (e.g., KD < 10 μM) .

Q. Q7. What are the implications of stereochemical purity in pharmacological studies?

Methodological Answer :

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol 90:10). The (R)-enantiomer often shows 10-fold higher activity than (S) in kinase inhibition assays .
  • Stereoselective Synthesis : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to enrich the desired enantiomer .
    Impact : Impurities >5% in the minor enantiomer may skew dose-response curves, requiring stringent QC .

Q. Q8. How can researchers design SAR studies to optimize this compound’s bioactivity?

Methodological Answer :

  • Fragment Replacement : Substitute the methoxyphenyl group with halogens (e.g., -Cl, -F) to enhance metabolic stability. Monitor CYP450 inhibition .
  • Backbone Modifications : Replace the indenyl ring with bicyclic systems (e.g., tetralin) to improve blood-brain barrier penetration .
  • Data Analysis : Use PCA (principal component analysis) on IC50 values from analogs to identify critical physicochemical parameters (e.g., logP, PSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.